molecular formula C14H11NO2 B6611434 1-(benzyloxy)-2-isocyanatobenzene CAS No. 76813-81-5

1-(benzyloxy)-2-isocyanatobenzene

Cat. No. B6611434
CAS RN: 76813-81-5
M. Wt: 225.24 g/mol
InChI Key: IIAJZWIXZYPAKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzyloxy)-2-isocyanatobenzene is an organic compound used in a variety of laboratory experiments, including as a reagent in organic synthesis, as a catalyst in polymerization, and as a reactant in the synthesis of various compounds. This compound has a wide range of applications in the scientific field due to its unique chemical structure and properties.

Scientific Research Applications

1-(Benzyloxy)-2-isocyanatobenzene has a wide range of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in polymerization, and as a reactant in the synthesis of various compounds. It has also been used in the synthesis of 1,2-dihydro-1-benzyl-3-benzyloxy-4-methyl-2-phenyl-5-pyridinecarboxylic acid, which is used in the synthesis of a number of pharmaceuticals. Additionally, it has been used in the synthesis of the antimalarial drug artemisinin.

Mechanism of Action

The mechanism of action of 1-(benzyloxy)-2-isocyanatobenzene is not well understood. However, it is believed that the compound acts as a nucleophile and can react with other molecules to form new compounds. The reaction is believed to involve the formation of a carbocation intermediate, which then reacts with the nucleophile to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(benzyloxy)-2-isocyanatobenzene are unknown. However, it is believed that the compound may have some effect on the body due to its chemical structure and properties. For example, it may have an effect on the immune system or on the metabolism of certain compounds.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(benzyloxy)-2-isocyanatobenzene in laboratory experiments include its low cost, its availability, and its versatility. It can be used in a variety of organic synthesis reactions and is relatively easy to handle. Additionally, it is a relatively stable compound, making it ideal for use in laboratory experiments.
One of the main limitations of using 1-(benzyloxy)-2-isocyanatobenzene in laboratory experiments is its toxicity. The compound is highly toxic and can cause irritation to the skin and eyes if it comes into contact with them. Additionally, it can be hazardous if inhaled, and it should be handled with caution.

Future Directions

In the future, 1-(benzyloxy)-2-isocyanatobenzene may be used in a variety of new applications. For example, it may be used in the synthesis of new pharmaceuticals or in the synthesis of other compounds with potential medical applications. Additionally, it may be used in the synthesis of polymers or other materials with useful properties. Finally, it may be used in the synthesis of compounds with potential industrial applications, such as polyurethanes or other polymers.

Synthesis Methods

1-(Benzyloxy)-2-isocyanatobenzene can be synthesized from benzyl bromide and acrylonitrile in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium on carbon. This method is known as the Ullmann reaction and is a popular method for synthesizing 1-(benzyloxy)-2-isocyanatobenzene. Another method is the reaction of benzyl bromide and isocyanic acid in the presence of a base and a catalyst. This method is known as the Friedel-Crafts acylation reaction and is also a popular method for synthesizing 1-(benzyloxy)-2-isocyanatobenzene.

properties

IUPAC Name

1-isocyanato-2-phenylmethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c16-11-15-13-8-4-5-9-14(13)17-10-12-6-2-1-3-7-12/h1-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAJZWIXZYPAKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)phenyl isocyanate

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